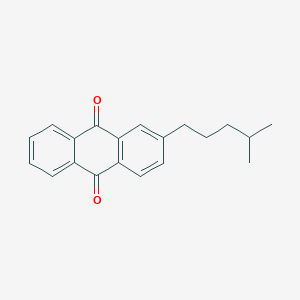
Sodium3-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:
CH3CH2CH(OH)CH2COOH+NaOH→CH3CH2CH(OH)CH2COONa+H2O
Industrial Production Methods: Industrial production of sodium 3-hydroxypentanoate may involve the fermentation of specific substrates using engineered microorganisms. These microorganisms can convert substrates like glucose into 3-hydroxypentanoic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.
Types of Reactions:
Oxidation: Sodium 3-hydroxypentanoate can undergo oxidation to form 3-ketopentanoate.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ketopentanoate
Reduction: 3-Hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its role in metabolic pathways and as a potential energy source for cells.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which sodium 3-hydroxypentanoate exerts its effects involves its conversion into 3-hydroxypentanoic acid in the body. This acid can enter metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it serves as an anaplerotic substrate, replenishing TCA cycle intermediates. This can enhance cellular energy production and support various metabolic functions.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxybutanoate: Another beta-hydroxy acid with similar metabolic functions.
3-Hydroxyhexanoate: A longer-chain analog with similar chemical properties.
Uniqueness: Sodium 3-hydroxypentanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct metabolic and chemical properties. Its ability to serve as an anaplerotic substrate in the TCA cycle distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C5H9NaO3 |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
sodium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
YRWWWDCHJALOOB-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
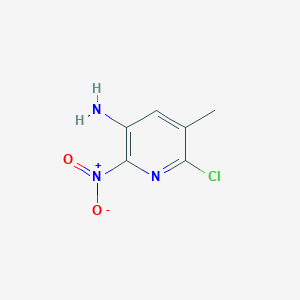
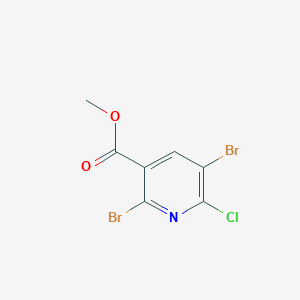
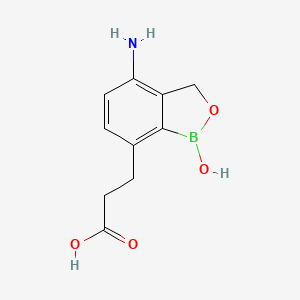
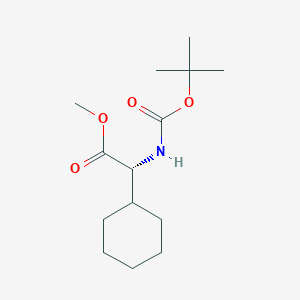
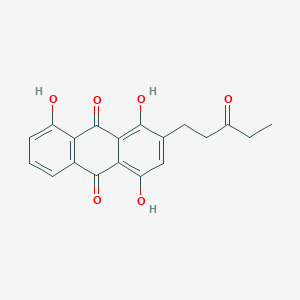
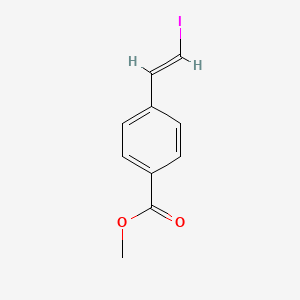
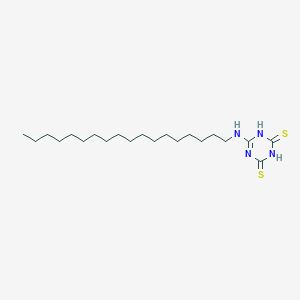
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
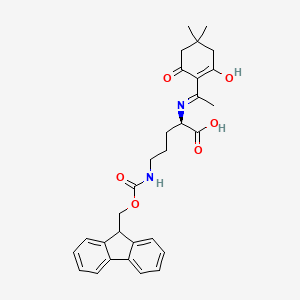


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
